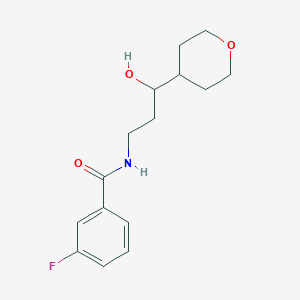

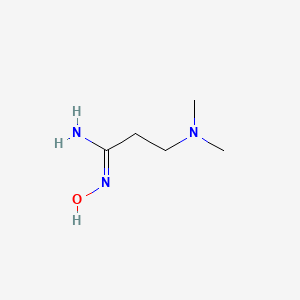

![molecular formula C7H8IN3OS B2560905 6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 1043389-64-5](/img/structure/B2560905.png)

6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis Analysis

The synthesis of triazines and tetrazines involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

Triazine and tetrazines have rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research has explored the regioselectivity of cyclization of heterocyclic compounds, leading to derivatives with varied structures and potential applications. For example, the synthesis of 1-iodomethyl-1,2-dihydro[1,3]thiazolo derivatives through the interaction with iodine indicates the potential for creating angular structures with diverse applications in materials science and pharmaceuticals (Vas'kevich et al., 2014).

Antimicrobial Activity

Compounds within this chemical family have been evaluated for their antimicrobial properties. Synthesis and characterization of new fused triazine derivatives based on similar core structures have demonstrated cytotoxic activities against human cancer cell lines and potential as antimicrobial agents (El-All et al., 2016). This underscores the compound's relevance in developing new pharmaceuticals targeting resistant microbial strains and cancer cells.

Corrosion Inhibition

Derivatives of similar heterocyclic compounds have shown effectiveness as corrosion inhibitors, suggesting applications in industrial maintenance and materials science. The study of benzothiazole derivatives, for instance, revealed their potential to protect steel against corrosion in acidic environments, highlighting the compound's utility in extending the lifespan of metal structures and components (Hu et al., 2016).

Drug Development

The structural flexibility and reactivity of compounds within this family facilitate the synthesis of derivatives with significant biological activities. These activities include antimicrobial and possibly antitumor properties, as shown in studies evaluating the biological effects of synthesized thiazolidinone and thiadiazolotriazinone derivatives (Patel et al., 2012). This positions the compound as a promising candidate for further research in drug discovery and development.

Propriétés

IUPAC Name |

6-(iodomethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOYWSKWLAKHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N(C1=O)C(CS2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

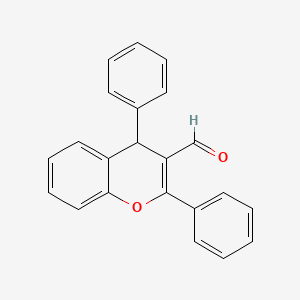

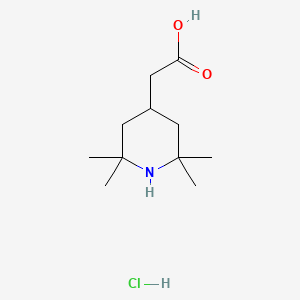

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)

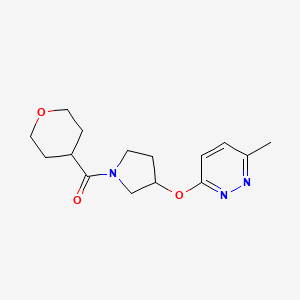

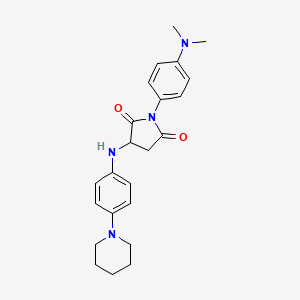

![5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2560832.png)

![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)

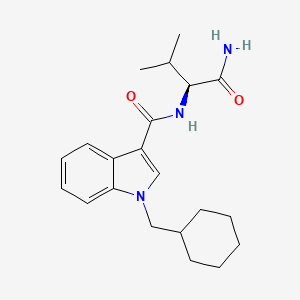

![8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2560838.png)

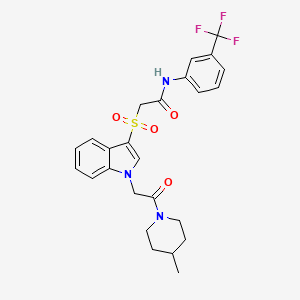

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)